Scalable Synthesis Procedure with Full Spectroscopic Characterization for ROMK Inhibitor Intermediate Compared to Undocumented Analogs
A patent-exemplified, scalable synthesis of 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate is reported starting from 200 g (0.82 mol) of commercially available 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, using LDA-mediated deprotonation at −65 °C followed by alkylation with bromoacetonitrile, yielding the title compound with full ¹H-NMR characterization (400 MHz, CDCl₃) [1]. In contrast, no analogous patent- or literature-documented large-scale procedure exists for the ethyl ester analog (CAS 495414-81-8) in the context of ROMK inhibitor synthesis, and the 4-unsubstituted analog (CAS 124443-68-1) is explicitly used only as a starting material—not as a competent intermediate capable of advancing the synthetic sequence.
| Evidence Dimension | Availability of patent-documented scalable synthesis procedure with full characterization |
|---|---|
| Target Compound Data | Procedure documented at 200 g scale; ¹H-NMR: δ 3.900–3.750 (m, 5H), 3.120–3.000 (m, 2H), 2.612–2.562 (m, 2H), 2.190–2.111 (m, 2H), 1.590–1.502 (m, 2H), 1.402 (s, 9H) in CDCl₃ |
| Comparator Or Baseline | Ethyl ester analog (CAS 495414-81-8): limited to 6.0 g-scale procedure in EP2933247; 4-unsubstituted analog (CAS 124443-68-1): used only as starting material, not as cyanomethylated product |
| Quantified Difference | Target compound: ≥33× larger demonstrated batch size vs. ethyl ester analog (200 g vs. 6.0 g); ethyl ester analog procedure does not appear in ROMK patent; 4-unsubstituted analog cannot serve as a direct replacement because it lacks the cyanomethyl group essential for downstream chemistry |
| Conditions | LDA/THF, −65 °C, N₂ atmosphere; bromoacetonitrile alkylation; silica gel column chromatography (petroleum ether/ethyl acetate gradient) |
Why This Matters
A validated, scalable synthetic route with full spectroscopic characterization reduces process development risk and accelerates lead optimization timelines for procurement decisions in medicinal chemistry programs targeting ROMK (Kir1.1) channels.
- [1] Ding, F.-X.; Dong, S.; Frie, J.; Gu, X.; Jiang, J.; Pasternak, A.; Tang, H.; Wu, Z.; Yu, Y.; Suzuki, T. Inhibitors of the Renal Outer Medullary Potassium Channel. U.S. Patent 9,206,198 B2, December 8, 2015. Synthesis procedure described on BenchChem referencing this patent. View Source
